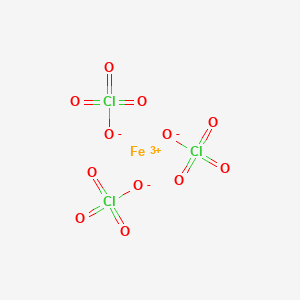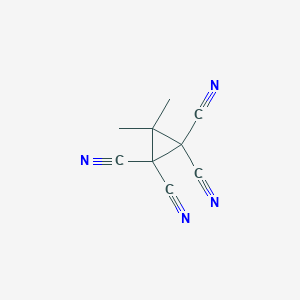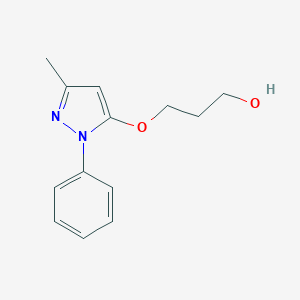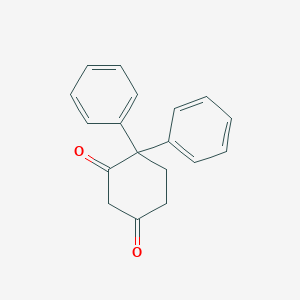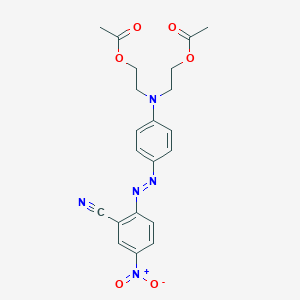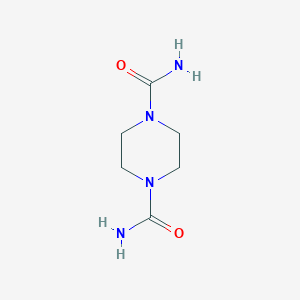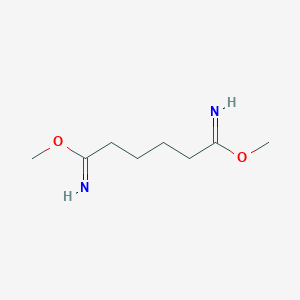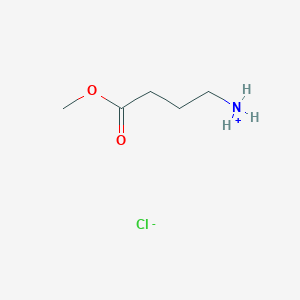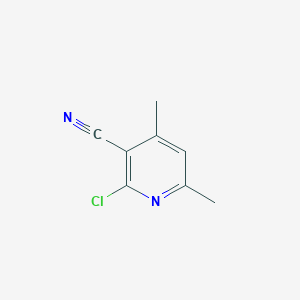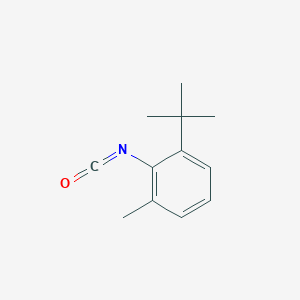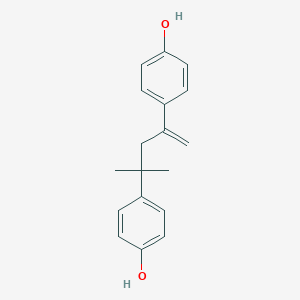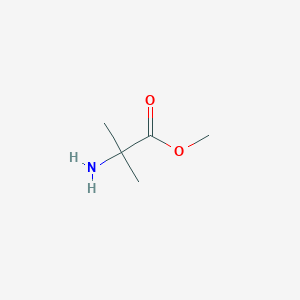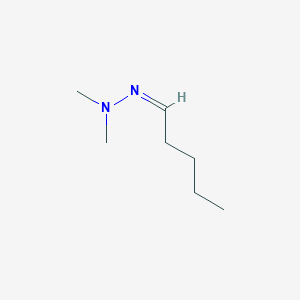
Dimethylhydrazone valeraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylhydrazone valeraldehyde is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a strong odor. This compound is commonly used in the synthesis of various organic compounds and has many applications in the field of chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of dimethylhydrazone valeraldehyde is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes in the body, which can lead to a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Dimethylhydrazone valeraldehyde has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties and can reduce the production of certain cytokines in the body. It has also been shown to have antitumor properties and can inhibit the growth of certain cancer cells. In addition, it has been found to have neuroprotective properties and can protect against neuronal damage caused by various toxins and chemicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dimethylhydrazone valeraldehyde in laboratory experiments is its versatility. It can be used in a variety of applications and has been shown to be a reliable and efficient reagent. However, one of the limitations of using this compound is its strong odor, which can make it difficult to work with in large quantities.
Orientations Futures
There are many future directions for the use of dimethylhydrazone valeraldehyde in scientific research. One area of interest is the investigation of its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Another area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, the study of the mechanism of action of dimethylhydrazone valeraldehyde can provide valuable insights into the biochemical and physiological effects of this compound.
Méthodes De Synthèse
Dimethylhydrazone valeraldehyde can be synthesized through the condensation reaction between valeraldehyde and dimethylhydrazine. The reaction is usually carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the desired product. This synthesis method has been widely used in the laboratory and is considered to be a reliable and efficient method.
Applications De Recherche Scientifique
Dimethylhydrazone valeraldehyde has been extensively used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications such as the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action of various drugs and chemicals.
Propriétés
Numéro CAS |
14090-57-4 |
|---|---|
Nom du produit |
Dimethylhydrazone valeraldehyde |
Formule moléculaire |
C7H16N2 |
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
N-methyl-N-[(Z)-pentylideneamino]methanamine |
InChI |
InChI=1S/C7H16N2/c1-4-5-6-7-8-9(2)3/h7H,4-6H2,1-3H3/b8-7- |
Clé InChI |
GETAETQIBNJCHL-FPLPWBNLSA-N |
SMILES isomérique |
CCCC/C=N\N(C)C |
SMILES |
CCCCC=NN(C)C |
SMILES canonique |
CCCCC=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



